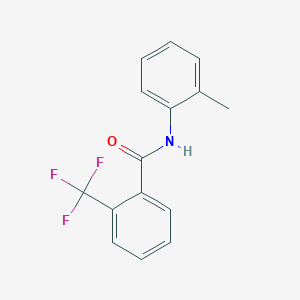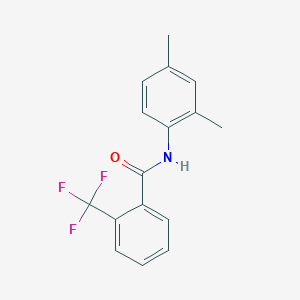![molecular formula C24H19N7O2S B257112 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257112.png)
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied. In
Mecanismo De Acción
The mechanism of action of 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the activity of enzymes involved in cancer cell proliferation. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole can affect various biochemical and physiological processes. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It may also affect the expression of genes involved in cancer cell proliferation and apoptosis. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole in lab experiments is its potential as a multifunctional compound with various applications in scientific research. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole may focus on the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies may be conducted to elucidate its mechanism of action and its effects on various biochemical and physiological processes. Its potential applications in drug delivery systems and nanotechnology may also be explored.
Métodos De Síntesis
The synthesis of 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been reported in several studies. One of the most common methods involves the reaction of 2-(2-pyridyl)benzimidazole with 6-(3,4-dimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has potential applications in various scientific research areas. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated as a potential antimicrobial agent, as it has shown activity against various bacteria and fungi. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
Nombre del producto |
1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole |
|---|---|
Fórmula molecular |
C24H19N7O2S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H19N7O2S/c1-32-19-11-10-15(13-20(19)33-2)23-29-31-21(27-28-24(31)34-23)14-30-18-9-4-3-7-16(18)26-22(30)17-8-5-6-12-25-17/h3-13H,14H2,1-2H3 |
Clave InChI |
QTZRFGNUEGSHAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)


![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257107.png)
![6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257108.png)
![6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
![6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257114.png)